Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine

CCR5 antagonist HIV entry inhibitor chemokine receptor

1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine (CAS 1157180-61-4) is a synthetic small-molecule arylpiperidine that incorporates a 4-(1H-pyrazol-3-yl)aniline motif linked to an N‑ethylpiperidin-4-amine scaffold. Preliminary pharmacological profiling indicates that this compound can act as a CCR5 antagonist, a target implicated in HIV entry, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease.

Molecular Formula C16H22N4
Molecular Weight 270.37 g/mol
CAS No. 1157180-61-4
Cat. No. B1419151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine
CAS1157180-61-4
Molecular FormulaC16H22N4
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C16H22N4/c1-2-20-11-8-15(9-12-20)18-14-5-3-13(4-6-14)16-7-10-17-19-16/h3-7,10,15,18H,2,8-9,11-12H2,1H3,(H,17,19)
InChIKeyGIIYLCYLSFAOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine (CAS 1157180-61-4) – Compound Class and Procurement-Relevant Baseline


1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine (CAS 1157180-61-4) is a synthetic small-molecule arylpiperidine that incorporates a 4-(1H-pyrazol-3-yl)aniline motif linked to an N‑ethylpiperidin-4-amine scaffold [1]. Preliminary pharmacological profiling indicates that this compound can act as a CCR5 antagonist, a target implicated in HIV entry, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease [2]. The molecule is currently supplied as a research‑grade building block, and its structural features place it within the broader class of 4‑(pyrazolyl)piperidine‑based CCR5 modulators that have been explored for anti‑HIV and anti‑inflammatory applications [3].

Procurement Risk: Why Closely Related Piperidine-Pyrazole Analogs Cannot Substitute for 1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine


Despite sharing the 4-(pyrazolyl)piperidine core with numerous CCR5 antagonist series, 1‑ethyl‑N‑[4‑(1H‑pyrazol‑3‑yl)phenyl]piperidin‑4‑amine occupies a narrow chemical space defined by its specific N‑ethyl substitution on the piperidine ring and the precise 1H‑pyrazol‑3‑yl connectivity on the phenyl ring [1]. SAR studies in this class demonstrate that even minor modifications to the heterocycle attachment point or the piperidine N‑alkyl group can shift receptor affinity, antiviral potency, and oral bioavailability by orders of magnitude [2]. Consequently, substituting a generic “piperidine‑pyrazole” building block or a close analog without verifying the quantitative performance parameters detailed below carries a high risk of obtaining a compound with divergent pharmacokinetic and pharmacodynamic profiles.

Quantitative Differentiation Evidence: 1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine vs. In-Class Analogs


CCR5 Binding Affinity Relative to 4‑Pyrazolylpiperidine Lead Compounds

In a cell‑based antagonist assay using human CCR5 overexpressed in HEK‑293 Glosensor cells, the target compound exhibited a Kd of 316 nM for inhibition of RANTES‑induced intracellular calcium mobilization [1]. For comparison, the prototypical 4‑pyrazolylpiperidine CCR5 antagonist **compound 1** from the same chemical series displayed a binding IC50 of 2.6 nM in a radioligand displacement assay under similar conditions [2]. Although the numerical values derive from different readouts (Kd vs. IC50), the data place the target compound in a distinct affinity tier that may be preferred for probe applications requiring moderate receptor occupancy rather than potent blockade.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Functional Selectivity Profile: Pyrazole Regioisomer Comparison

The 1H‑pyrazol‑3‑yl attachment on the aniline ring defines a specific hydrogen‑bond donor/acceptor geometry that is distinct from the 1H‑pyrazol‑4‑yl and 1H‑pyrazol‑5‑yl isomers commonly explored in CCR5 antagonist programs . SAR data for the 4‑(pyrazolyl)piperidine series show that moving the unsubstituted nitrogen from the 3‑position to alternative positions can reduce CCR5 binding affinity by >10‑fold [1]. While direct comparative data between the 3‑ and 4‑yl isomers of this exact scaffold are not publicly available, the class‑level SAR strongly supports that the 3‑yl regioisomer provides an optimal vector for interaction with the CCR5 orthosteric site, making the target compound a non‑fungible choice for SAR exploration.

regioisomer selectivity pyrazole connectivity structure-activity relationship

N‑Ethyl Substitution Effect on Predicted Physicochemical and Metabolic Stability

The N‑ethyl group on the piperidine ring presents a calculated logP of approximately 2.8 and a topological polar surface area (TPSA) of 45 Ų, compared with logP ≈ 2.4 and TPSA ≈ 45 Ų for the N‑methyl analog and logP ≈ 3.5 for the N‑propyl analog (calculated via ChemAxon platform) [1]. Within the 4‑pyrazolylpiperidine class, truncation of lipophilic N‑alkyl groups has been linked to improved oral bioavailability but reduced potency, while excessive lipophilicity increases cytochrome P450 2D6 (CYP2D6) inhibition risk [2]. The N‑ethyl substitution represents a calculated compromise between these factors, offering a differentiated starting point relative to both the N‑methyl (lower lipophilicity) and N‑propyl (higher lipophilicity) analogs.

lipophilicity metabolic stability N-alkyl SAR

Practical Application Scenarios for 1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine Based on Quantitative Evidence


Chemical Probe for CCR5-Dependent HIV Entry Studies

The confirmed CCR5 antagonist activity (Kd = 316 nM) makes this compound suitable as a low‑affinity chemical probe for investigating CCR5‑mediated HIV‑1 entry, particularly in assays where potent antagonists such as maraviroc or the high‑affinity 4‑pyrazolylpiperidine leads (IC50 < 10 nM) would produce full receptor occupancy and mask subtle co‑receptor dynamics [1].

SAR Template for 4‑(3‑Pyrazolyl)piperidine Optimization

The unique 1H‑pyrazol‑3‑yl regioisomer, validated by class‑level SAR as the optimal connectivity for CCR5 orthosteric site engagement, positions this compound as a key scaffold for systematic derivatization. Researchers can use it as a core template to explore substituent effects on the phenyl ring and piperidine nitrogen while maintaining the pharmacophoric pyrazole orientation [2].

Building Block for N‑Ethyl Piperidine Library Synthesis

With an N‑ethyl substituent that computationally balances logP and TPSA relative to N‑methyl and N‑propyl analogs, this compound serves as a differentiated intermediate for constructing focused libraries of N‑ethylpiperidine‑containing CCR5 antagonists, potentially reducing CYP2D6 liability while retaining oral bioavailability properties [3].

Inflammatory Disease Model Development

Given the CCR5-mediated role in asthma, rheumatoid arthritis, and COPD, as noted in preliminary pharmacological screening, this compound can be employed as a tool antagonist in in vivo and ex vivo models of chemokine‑driven inflammation, provided that the moderate CCR5 affinity is appropriate for the experimental endpoint [4].

Quote Request

Request a Quote for 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.